2,3,4,6-Tetrafluorobenzyl chloride
Overview
Description
2,3,4,6-Tetrafluorobenzyl chloride is a chemical compound with the molecular formula C7H3ClF4 . It is a halobenzene derivative, which means that it has one or more halogen atoms (in this case, four fluorine atoms) attached to a benzene ring.
Synthesis Analysis
This compound can be synthesized by reacting 2,3,4,6-tetrafluorotoluene with thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction produces this compound and hydrogen chloride gas .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four fluorine atoms and a chloromethyl group attached to it . The average mass of the molecule is 198.545 Da .
Chemical Reactions Analysis
This compound is a reactive compound that can undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. Its chemical reactivity makes it a versatile building block for the synthesis of a variety of compounds.
Physical and Chemical Properties Analysis
This compound is a pale yellow liquid with a boiling point of 150-152°C and a melting point of -29°C . It is sparingly soluble in water but soluble in polar organic solvents such as methanol, ethanol, and acetone .
Scientific Research Applications
Chloride-binding in Organic-water Mixtures
A study by Amendola et al. (2016) highlights the use of tetrafluorobenzyl as a C-H anion binding motif within a bowl-shaped receptor, demonstrating its effectiveness in chloride binding in solution. This synergy with imidazolium groups allows for remarkable affinity in organic-water mixtures, suggesting applications in selective anion sensing and separation technologies Amendola et al., 2016.
Electrochemistry of Ionic Liquids
Li Xiao and K. Johnson (2003) explored the electrochemistry of ionic liquids, identifying impurity chloride and demonstrating methods for its elimination. This research is relevant for improving the purity and performance of ionic liquid-based technologies, with potential implications for energy storage and conversion devices Li Xiao & K. Johnson, 2003.
Polymer Chemistry Applications
Janina-Miriam Noy et al. (2019) demonstrated the use of the pentafluorobenzyl group for postpolymerization modifications, highlighting its versatility for sequential modifications. This opens up possibilities for the development of functional polymers with tailored properties for specific applications, ranging from biomedical to materials science Noy et al., 2019.
Synthesis and Optical Properties
The work by Hong-Fang Chen et al. (2012) on synthesizing and characterizing diimidazole derivatives showcases the importance of tetrafluorobenzyl-related compounds in the development of materials with specific optical properties. These findings are significant for applications in optoelectronics and photonics, where tailored fluorescence and absorption are crucial Chen et al., 2012.
Fluorinated Metal-organic Frameworks
Zhihui Zhang et al. (2014) utilized a fluorinated bis(triazole) ligand for the construction of novel metal-organic frameworks, demonstrating the impact of ligand isomerism and counteranions on supramolecular architectures. These frameworks have potential applications in catalysis, gas storage, and separation processes, benefiting from the unique properties imparted by the fluorinated components Zhang et al., 2014.
Safety and Hazards
Mechanism of Action
Target of Action
2,3,4,6-Tetrafluorobenzyl chloride is a biochemical used in proteomics research . The primary targets of this compound are proteins that are being studied in the field of proteomics. These proteins play various roles in biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in a biochemical context.
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have effects over time in laboratory settings, potentially including effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used in proteomics research , suggesting that it may have varying effects at different dosages in animal models.
Metabolic Pathways
It is known that the compound is used in proteomics research , suggesting that it may be involved in metabolic pathways, potentially including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, potentially including interactions with transporters or binding proteins and effects on its localization or accumulation.
Subcellular Localization
It is known that the compound is used in proteomics research , suggesting that it may have a specific subcellular localization and effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWZQXEHKHHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382554 | |
Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-61-5 | |
Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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